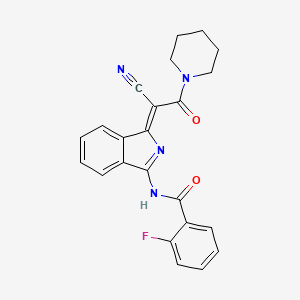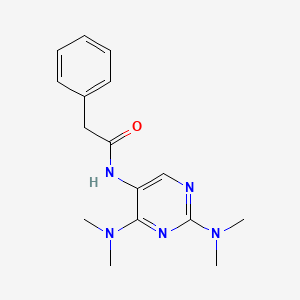![molecular formula C19H17ClN2O2S B2634952 2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 292057-17-1](/img/structure/B2634952.png)
2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide, commonly known as CMT-3, is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMT-3 is a member of the family of 2-aminothiazole derivatives, which have been identified as promising candidates for the development of novel drugs for various diseases. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of derivatives related to this compound, investigating their antimicrobial properties. For instance, Patel, Mistry, and Desai (2009) synthesized 4-thiazolidinone derivatives, including compounds structurally similar to the mentioned chemical, and evaluated their antimicrobial studies. These derivatives showed potential antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Crystal Structure Analysis
Saravanan et al. (2016) focused on the crystal structure analysis of a compound closely related to "2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide." Their study provided insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Antitumor Activity
The potential antitumor activity of derivatives has also been investigated. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures akin to the query compound, and evaluated their antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Docking Studies and Analgesic Activity
Kumar, Mishra, and Mishra (2019) conducted docking studies on 2-chloro-N,N-diphenylacetamide derivatives to evaluate their potential as analgesic agents. Their findings suggest that certain derivatives exhibit significant analgesic responses, with docking studies revealing possible binding sites and strengths, indicating the compound's relevance in developing new analgesic drugs (Kumar, Mishra, & Mishra, 2019).
Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. These studies aimed at understanding the electronic properties and potential applications of such compounds in dye-sensitized solar cells (DSSCs) and as inhibitors for specific enzymes, showcasing the versatility of these derivatives in various scientific domains (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-2-4-14(5-3-13)10-17-11-21-19(25-17)22-18(23)12-24-16-8-6-15(20)7-9-16/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQYEWFESQVRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2634869.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2634874.png)


![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2634881.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)
![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)
